molecular formula C6H13NS B13486208 2-(Pyrrolidin-3-yl)ethanethiol

2-(Pyrrolidin-3-yl)ethanethiol

Cat. No.: B13486208
M. Wt: 131.24 g/mol
InChI Key: OOHUSBISPPCOMA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)ethanethiol is an organic compound featuring a pyrrolidine ring attached to an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)ethanethiol typically involves the construction of the pyrrolidine ring followed by the introduction of the ethanethiol group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloropropylamine with carbonyl compounds can yield pyrrolidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-3-yl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the ethanethiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(Pyrrolidin-3-yl)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)ethanethiol involves its interaction with molecular targets through its thiol and pyrrolidine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The pyrrolidine ring can interact with various receptors and enzymes, influencing biological pathways and processes .

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.

    Pyrrolidin-2-one: A lactam derivative with distinct chemical properties.

    Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.

Uniqueness: Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in various fields .

Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

2-pyrrolidin-3-ylethanethiol

InChI

InChI=1S/C6H13NS/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2

InChI Key

OOHUSBISPPCOMA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CCS

Origin of Product

United States

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